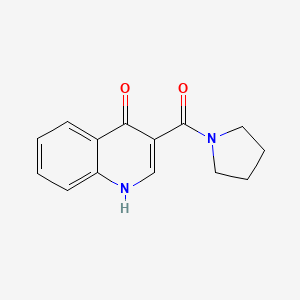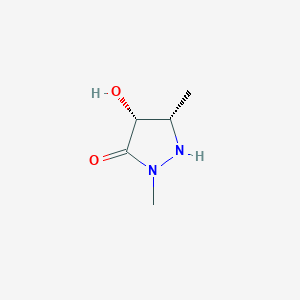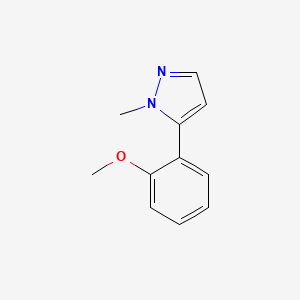
1H-Pyrrole-3-carbonitrile, 2-(ethylamino)-5-methyl-4-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-3-carbonitrile, 2-(ethylamino)-5-methyl-4-phenyl- is a complex organic compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This particular compound is characterized by the presence of an ethylamino group, a methyl group, and a phenyl group attached to the pyrrole ring
Vorbereitungsmethoden
The synthesis of 1H-Pyrrole-3-carbonitrile, 2-(ethylamino)-5-methyl-4-phenyl- can be achieved through several synthetic routes. One common method involves the cyclization of a glycine-derived enamino amide . The process typically includes the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as o-fluoro acetophenone.
Bromination: The initial material undergoes bromination without the need for separation from the reaction solvent.
Condensation Reaction: The brominated product is then subjected to a condensation reaction.
Hydrogenation: The condensation product undergoes hydrogenation, which is efficient and rapid.
Purification: The final product is purified through recrystallization.
This method is advantageous due to its simplicity, high yield, and low production cost, making it suitable for industrial production.
Analyse Chemischer Reaktionen
1H-Pyrrole-3-carbonitrile, 2-(ethylamino)-5-methyl-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-3-carbonitrile, 2-(ethylamino)-5-methyl-4-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of 1H-Pyrrole-3-carbonitrile, 2-(ethylamino)-5-methyl-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may act as a competitive inhibitor of specific enzymes, blocking their activity and affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrole-3-carbonitrile, 2-(ethylamino)-5-methyl-4-phenyl- can be compared with other similar compounds, such as:
2-Methyl-1H-pyrrole-3-carbonitrile: This compound has a similar pyrrole structure but lacks the ethylamino and phenyl groups.
2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile: This compound contains additional methoxy groups, which can alter its chemical properties and reactivity.
The uniqueness of 1H-Pyrrole-3-carbonitrile, 2-(ethylamino)-5-methyl-4-phenyl- lies in its specific functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
61404-84-0 |
|---|---|
Molekularformel |
C14H15N3 |
Molekulargewicht |
225.29 g/mol |
IUPAC-Name |
2-(ethylamino)-5-methyl-4-phenyl-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C14H15N3/c1-3-16-14-12(9-15)13(10(2)17-14)11-7-5-4-6-8-11/h4-8,16-17H,3H2,1-2H3 |
InChI-Schlüssel |
QAFJFCXTHZGPLG-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=C(C(=C(N1)C)C2=CC=CC=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


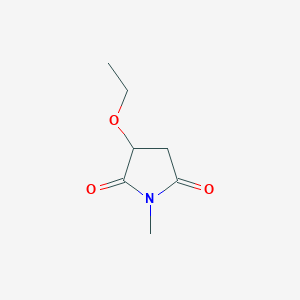
![3-(3-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12890672.png)
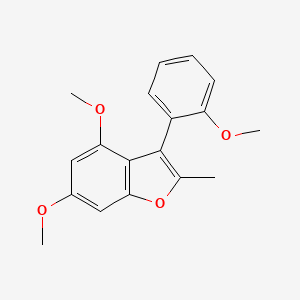
![1,4-Bis(7-methoxybenzo[d][1,3]dioxol-5-yl)hexahydrofuro[3,4-c]furan](/img/structure/B12890681.png)
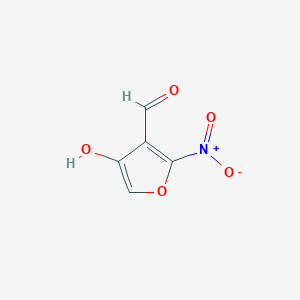
![2-(Bromomethyl)-5-methoxybenzo[d]oxazole](/img/structure/B12890685.png)
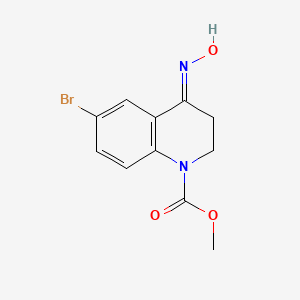
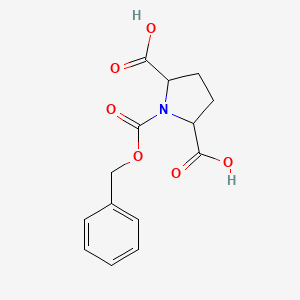
![1-[(Diphenylphosphoryl)methyl]cyclopentan-1-ol](/img/structure/B12890695.png)
